1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone is a complex organic compound with a molecular formula of C36H24N2O2 and a molecular weight of 516.59 g/mol . This compound is part of the quinoline family, known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzaldehyde derivatives to form chalcones, which are then subjected to further reactions to introduce the quinoline moiety . The reaction conditions typically involve the use of basic solutions and organic solvents such as ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols .
Scientific Research Applications
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a simpler structure but similar quinoline core.
Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Camptothecin: A quinoline-based anticancer agent with a unique lactone ring structure.
The uniqueness of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone lies in its complex structure, which provides a diverse range of chemical reactivity and biological activity .
Properties
CAS No. |
88121-76-0 |
---|---|
Molecular Formula |
C36H24N2O2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-[4-[4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C36H24N2O2/c1-23(39)24-10-16-28(17-11-24)40-29-18-12-26(13-19-29)31-22-35(33-20-15-27-7-3-5-9-32(27)37-33)38-34-21-14-25-6-2-4-8-30(25)36(31)34/h2-22H,1H3 |
InChI Key |
YIFCHMBCRUSHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.